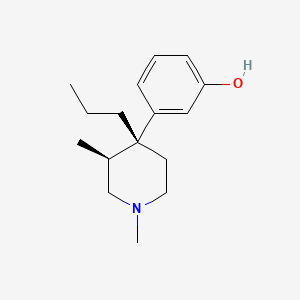

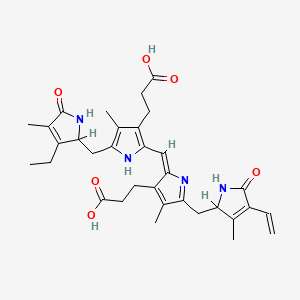

![molecular formula C32H36N2O5 B1240246 (7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-吲哚-3-基甲基)-7,9,16,17-四甲基-15-氧杂-20-氮杂四环[11.8.0.0<sup>1,18</sup>.0<sup>14,16</sup>]二十一碳-7,11-二烯-2,5,6,21-四酮 CAS No. 50645-76-6](/img/structure/B1240246.png)

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-吲哚-3-基甲基)-7,9,16,17-四甲基-15-氧杂-20-氮杂四环[11.8.0.01,18.014,16]二十一碳-7,11-二烯-2,5,6,21-四酮

描述

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone, also known as (7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone, is a useful research compound. Its molecular formula is C32H36N2O5 and its molecular weight is 528.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌活性

毛霉素C被发现具有显著的抗真菌活性。研究表明,它能有效抑制植物病原真菌R.solani,其抗真菌活性高于多菌灵 。 这表明毛霉素C有可能用于控制植物病害 .

细胞毒性

毛霉素C被发现对某些细胞系表现出明显的细胞毒性。 例如,它对MDA-MB-435和SGC-7901细胞表现出强烈的细胞毒性 。 此外,结构与毛霉素C相似的毛霉素E和Fex,对多种癌细胞系表现出显著的细胞毒性,包括K562、A549、Huh7、H1975、MCF-7、U937、BGC823、HL60、Hela和MOLT-4 。 这表明毛霉素C在癌症研究和治疗方面具有潜在的应用价值。

抗菌活性

尽管关于毛霉素C抗菌活性的具体研究有限,但毛霉素类化合物被发现具有抗菌特性 。 这表明毛霉素C在开发新型抗菌剂方面具有潜在的应用价值。

植物毒性

毛霉素类化合物被报道具有植物毒性 。 这有可能被用于杂草控制或其他农业应用。

免疫调节特性

一些毛霉素类化合物被发现具有免疫调节特性 。 尽管关于毛霉素C的具体研究有限,但这表明毛霉素C在免疫学和免疫相关疾病治疗方面具有潜在的应用价值。

结构复杂性

毛霉素C和其他毛霉素类化合物的结构复杂性引起了化学界的高度关注 。 这种复杂性可以为复杂有机化合物的合成和结构分析研究提供新的机会。

作用机制

Target of Action

Chaetoglobosin C, a member of the cytochalasan alkaloids, is known for its broad range of biological activities . The primary targets of Chaetoglobosin C are various types of fungi, including Colletotrichum gloeosporioides, Fusarium sporotrichioides, Rhizopus stolonifer, Coniothyrium diplodiella, Setosphaeria turcica, Botrytis cinerea, Sclerotinia sclerotiorum, and Mucor miehei . These fungi are inhibited by Chaetoglobosin C, indicating its potential as an antifungal agent.

Mode of Action

Chaetoglobosin C interacts with its targets by inhibiting the growth of actin filaments . This interference with the polymerization of the capping process of filamentous actin is a key aspect of its mode of action . The compound’s interaction with actin disrupts the cellular structure and function of the target fungi, leading to their inhibition .

Biochemical Pathways

Chaetoglobosin C affects the Gα-cAMP/PKA signaling pathway, which regulates mycelial growth and development and negatively regulates some secondary metabolism in filamentous fungi . The pathway is positively regulated by Chaetoglobosin C, leading to increased pigmentation, chaetoglobosin A biosynthesis, and sexual development in Chaetomium globosum .

Result of Action

The molecular and cellular effects of Chaetoglobosin C’s action include significant growth inhibitory activity against various fungi . Additionally, Chaetoglobosin C has been found to possess a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities .

Action Environment

Chaetoglobosin C is produced by various strains of Chaetomium fungi, which are ubiquitous in the environment . Environmental factors, such as the presence of damp building materials, can influence the production of Chaetoglobosin C . .

属性

IUPAC Name |

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14-/t17-,19-,22-,24-,27-,29-,31+,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZAHVBYKWUPHQ-JZDGHNCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891804 | |

| Record name | Chaetoglobosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50645-76-6 | |

| Record name | (13)Cytochalasa-13,17-diene-1,19,20,23-tetrone, 6,7-epoxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050645766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoglobosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is chaetoglobosin C and where is it found?

A1: Chaetoglobosin C is a mycotoxin classified as a [] cytochalasan. It is produced by various fungal species, notably those belonging to the genera Chaetomium and Penicillium. These fungi are often found in environments like water-damaged buildings [, ] and soil [, ].

Q2: How does chaetoglobosin C affect living cells?

A2: Chaetoglobosin C disrupts the polymerization and depolymerization of actin filaments [, ]. Actin plays a crucial role in maintaining cell shape, motility, and various cellular processes. By interfering with actin, chaetoglobosin C can inhibit cell division, alter cell morphology, and disrupt cellular functions [, ].

Q3: What is the molecular formula and weight of chaetoglobosin C?

A3: The molecular formula of chaetoglobosin C is C32H36N2O8, and its molecular weight is 592.64 g/mol [, ].

Q4: What are the primary spectroscopic characteristics used to identify chaetoglobosin C?

A4: Chaetoglobosin C is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Researchers rely on 1H-NMR, 13C-NMR, and MS data to confirm its structure and distinguish it from other chaetoglobosin analogs [, , ].

Q5: Can you elaborate on the biological activities of chaetoglobosin C?

A5: Chaetoglobosin C exhibits a range of biological activities. It shows antifungal activity against plant pathogens like Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato wilt [, , ]. Additionally, it demonstrates cytotoxic activity against certain cancer cell lines, including human colon cancer cells [].

Q6: Has chaetoglobosin C been investigated for its potential use in agriculture?

A6: Yes, research suggests that chaetoglobosin C could be developed as a biofungicide [, , ]. Studies have shown that it can effectively control tomato wilt caused by Fusarium oxysporum f. sp. lycopersici [, ]. Furthermore, its presence in Chaetomium spp. contributes to the biocontrol of citrus root rot caused by Phytophthora parasitica [].

Q7: What is the mechanism by which chaetoglobosin C inhibits fungal growth?

A7: Chaetoglobosin C acts through antibiosis, meaning it directly inhibits the growth and development of the target fungus. It has been observed to cause abnormalities in fungal structures like conidia and sporangia, ultimately leading to their demise [, , ].

Q8: Is there evidence of chaetoglobosin C production being influenced by environmental factors?

A8: Yes, studies indicate that the production of chaetoglobosin C by fungi like Chaetomium globosum is affected by factors like pH [, ]. Optimal production occurs at a neutral pH, while acidic conditions tend to favor sporulation over mycotoxin production [].

Q9: Are there any concerns regarding the stability of chaetoglobosin C?

A9: Research has shown that chaetoglobosin C, along with its analog chaetoglobosin A, can degrade at high temperatures. Exposure to 75°C for 24 hours or 100°C for shorter durations significantly reduces their levels. This information is crucial for researchers working with these mycotoxins and for developing potential applications [].

Q10: What are the implications of chaetoglobosin C's presence in indoor environments?

A10: The presence of chaetoglobosin C producing fungi, like Chaetomium globosum, in water-damaged buildings raises concerns about indoor air quality and potential health risks []. Further research is needed to fully understand the impact of chaetoglobosin C exposure on human health.

Q11: Are there any known analytical methods for detecting and quantifying chaetoglobosin C?

A11: Researchers utilize techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect and quantify chaetoglobosin C in various samples [, , , ].

Q12: Have there been any studies on the structure-activity relationship of chaetoglobosin C?

A12: Yes, research suggests that specific structural features in chaetoglobosin analogs influence their biological activity. For example, the presence of an epoxide ring or a double bond at specific positions in the molecule is associated with increased cytotoxicity against cancer cells [].

Q13: What is the current status of research on chaetoglobosin C and its potential applications?

A13: Research on chaetoglobosin C is ongoing. While its potential as a biofungicide and a lead compound for anticancer drug development is promising, further research is needed to explore its safety profile, efficacy in different systems, and potential for large-scale production [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

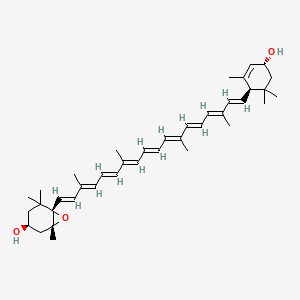

![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)

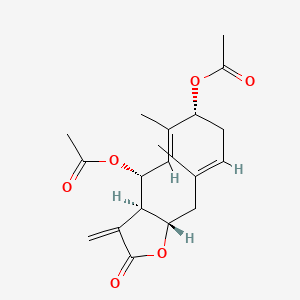

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)

![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)

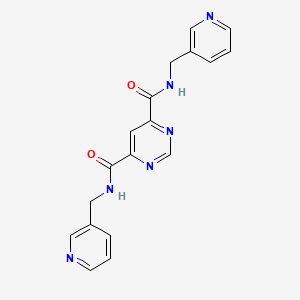

![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)